3-Amino-N,N-dimethyl-4-nitroaniline

Description

BenchChem offers high-quality 3-Amino-N,N-dimethyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N,N-dimethyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

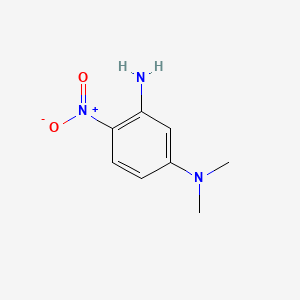

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTOMXLUNDWLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942896 | |

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2069-71-8 | |

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Amino-N,N-dimethyl-4-nitroaniline

CAS Number: 2069-71-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Amino-N,N-dimethyl-4-nitroaniline, a versatile organic compound with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

3-Amino-N,N-dimethyl-4-nitroaniline, with the CAS number 2069-71-8, is a substituted aniline derivative.[1] Its molecular structure, featuring an amino group, a nitro group, and two methyl groups on the nitrogen atom of the aniline backbone, imparts unique chemical reactivity.[1] The compound typically presents as a yellow-brown powder.[1]

Table 1: Physicochemical Properties of 3-Amino-N,N-dimethyl-4-nitroaniline

| Property | Value | Source |

| CAS Number | 2069-71-8 | [1][2] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2][3] |

| IUPAC Name | N¹,N¹-dimethyl-4-nitrobenzene-1,3-diamine | [1] |

| Appearance | Yellow-brown powder | [1][2] |

| Melting Point | 134-139 °C | [1][2] |

| Canonical SMILES | CN(C)C1=CC(=C(C=C1)N)--INVALID-LINK--[O-] | [1] |

| InChI Key | WJTOMXLUNDWLCY-UHFFFAOYSA-N | [1] |

Table 2: Computed Properties of 3-Amino-N,N-dimethyl-4-nitroaniline

| Property | Value | Source |

| XLogP3 | 1.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 181.085126602 | [3] |

| Monoisotopic Mass | 181.085126602 | [3] |

| Topological Polar Surface Area | 75.1 Ų | [3] |

| Heavy Atom Count | 13 | [3] |

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of nitroaniline derivatives often follows a pathway of nitration of an aniline precursor.

Experimental Protocol (Adapted from the Synthesis of m-Nitrodimethylaniline)

Disclaimer: This is a generalized protocol adapted from the synthesis of a related isomer and should be optimized for the synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline.

Materials:

-

N,N-dimethylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ammonium Hydroxide (NH₄OH)

-

Ethanol

-

Dry Ice or Ice-salt bath

-

Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.

Procedure:

-

Preparation of Dimethylaniline Sulfate: In a 3-liter three-necked round-bottom flask, place concentrated sulfuric acid. Slowly add N,N-dimethylaniline while stirring and maintaining the temperature below 25°C. Continue cooling and stirring until the temperature drops to 5°C.[4]

-

Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by adding concentrated sulfuric acid to concentrated nitric acid with cooling and stirring.[4]

-

Nitration: Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, keeping the end of the dropping funnel below the surface of the solution. Maintain the temperature below 10°C throughout the addition using a Dry Ice-acetone or ice-salt bath.[4] After the addition is complete, continue stirring for a few hours.

-

Neutralization and Isolation of Isomers: Pour the reaction mixture into a large volume of ice and water. Neutralize the solution with concentrated ammonium hydroxide while keeping the temperature below 25°C.[4] This will precipitate the nitro isomers. The different isomers can then be separated based on their differential solubility in acidic and basic solutions, followed by techniques like fractional crystallization or column chromatography.

-

Reduction of the Nitro Group: The isolated 4-nitro-N,N-dimethylaniline can then be selectively reduced to introduce the amino group at the 3-position. A common method for this is using iron powder in the presence of an acid like hydrochloric acid.

-

Purification: The final product, 3-Amino-N,N-dimethyl-4-nitroaniline, can be purified by recrystallization from a suitable solvent like ethanol.

Analytical Methods

The analysis and characterization of 3-Amino-N,N-dimethyl-4-nitroaniline and related compounds can be performed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the determination of anilines and nitroanilines in different matrices.[5][6]

Table 3: Analytical Techniques for Nitroaniline Compounds

| Technique | Description |

| HPLC | A suitable method for the analysis of thermolabile and polar compounds like nitroanilines without the need for derivatization.[5] A C18 reverse-phase column with a UV detector is often used. |

| GC-MS | Gas Chromatography coupled with Mass Spectrometry can be used for the identification and quantification of aniline derivatives. Derivatization might be required for some polar compounds.[6] |

| FTIR Spectroscopy | Fourier-Transform Infrared Spectroscopy is useful for the qualitative identification of functional groups present in the molecule, such as the nitro group and the N-H bond of the amino group. |

Applications and Potential in Drug Development

3-Amino-N,N-dimethyl-4-nitroaniline serves as a valuable building block in organic synthesis and material science.[1] While specific information on its direct application in drug development is limited, its structural motifs are present in various bioactive molecules.

Current and Potential Applications

-

Organic Synthesis: It is a key intermediate in the synthesis of various organic molecules, including dyes and pigments.[7]

-

Material Science: The unique electronic properties conferred by the nitro and amino groups make it suitable for the development of piezoelectric materials and organic semiconductors.[1]

-

Pharmaceutical Research: While direct therapeutic applications have not been extensively reported, its aniline and nitroaromatic core structures are found in many pharmaceutically active compounds. The nitro group, in particular, is a known pharmacophore in certain classes of drugs, although it can also be a toxicophore.[8] Therefore, this compound can serve as a scaffold or intermediate in the synthesis of novel drug candidates.

Safety and Handling

Like many nitroaromatic compounds, 3-Amino-N,N-dimethyl-4-nitroaniline is considered hazardous. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

Table 4: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H332 | Harmful if inhaled |

Users should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.

Conclusion

3-Amino-N,N-dimethyl-4-nitroaniline is a chemical compound with a well-defined set of physical and chemical properties. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The primary value of this compound lies in its utility as an intermediate in the synthesis of a wide range of other chemicals, including dyes, and its potential application in material science. For researchers in drug discovery, it represents a potential starting point for the synthesis of novel compounds, though its own biological activity is not yet well-characterized. Further research into its biological properties could unveil new applications in the pharmaceutical industry.

References

- 1. Buy 3-Amino-N,N-dimethyl-4-nitroaniline | 2069-71-8 [smolecule.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 3-Amino-N,N-dimethyl-4-nitroaniline | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. epa.gov [epa.gov]

- 7. Cas 20691-71-8,3-amino N,N-dimethyl 4-nitro aniline | lookchem [lookchem.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-Amino-N,N-dimethyl-4-nitroaniline. The information is intended to support research and development activities in chemistry and drug discovery.

Chemical Properties

3-Amino-N,N-dimethyl-4-nitroaniline, with the CAS number 20691-71-8, is an aromatic amine derivative.[1] Its chemical structure features a benzene ring substituted with an amino group, a nitro group, and a dimethylamino group. This combination of functional groups imparts unique chemical and physical properties to the molecule.[2]

Physicochemical Data

A summary of the key physicochemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline is presented in the table below.

| Property | Value | Source |

| IUPAC Name | N¹,N¹-dimethyl-4-nitrobenzene-1,3-diamine | PubChem[1] |

| Molecular Formula | C₈H₁₁N₃O₂ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| Melting Point | 134-139 °C | [2] |

| Appearance | Yellow-brown powder | [2] |

| CAS Number | 20691-71-8 | PubChem[1] |

| Canonical SMILES | CN(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N | PubChem[1] |

| InChI Key | WJTOMXLUNDWLCY-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Purification

The synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline typically involves a two-step process: the nitration of N,N-dimethylaniline followed by a subsequent reduction.[2]

Synthesis Workflow

Caption: General synthesis workflow for 3-Amino-N,N-dimethyl-4-nitroaniline.

Experimental Protocols

Step 1: Nitration of N,N-Dimethylaniline (Illustrative)

A procedure for the nitration of a related compound, aniline, to produce p-nitroaniline involves the protection of the amino group as acetanilide, followed by nitration and subsequent deprotection. A similar strategy could be adapted. A general nitration procedure involves the slow addition of a nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) to the starting material at a controlled temperature, typically below 25°C.[3]

Step 2: Reduction of the Nitro Group (Illustrative)

The reduction of the nitro group to an amino group can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or by using reducing agents like iron powder in the presence of an acid such as hydrochloric acid.[2]

Purification: Recrystallization

The crude product can be purified by recrystallization. The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures. Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallizing aromatic amines.[4][5][6]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of 3-Amino-N,N-dimethyl-4-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the N-methyl protons, and the amino protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the primary amino group.

-

C-H stretching vibrations of the aromatic ring and the methyl groups.

-

N-O stretching vibrations of the nitro group.

-

C-N stretching vibrations.

-

Aromatic C=C bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would correspond to the molecular weight of 3-Amino-N,N-dimethyl-4-nitroaniline. The fragmentation pattern can help to confirm the structure.

Analytical Methods

Thin Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of a reaction and assessing the purity of the product. The choice of the mobile phase is critical for achieving good separation. For aromatic amines, a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone) is often used with a silica gel stationary phase.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of 3-Amino-N,N-dimethyl-4-nitroaniline. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic or phosphoric acid), is a common approach for analyzing aromatic amines.[9][10]

Biological Activity and Applications

The biological activity of 3-Amino-N,N-dimethyl-4-nitroaniline has not been extensively studied. However, its structural motifs suggest potential applications in medicinal chemistry and materials science.

-

Building Block for Pharmaceuticals: As a substituted aniline, it can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic properties.[2]

-

Material Science: The presence of both electron-donating (amino and dimethylamino) and electron-withdrawing (nitro) groups suggests potential for applications in the development of piezoelectric materials and organic semiconductors.[2]

Safety and Handling

3-Amino-N,N-dimethyl-4-nitroaniline should be handled with care, following standard laboratory safety procedures. As with many nitroaromatic compounds, it is likely to be toxic.[2]

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Irritation: Can cause skin and serious eye irritation.[1][11]

-

Respiratory Irritation: May cause respiratory irritation.[1][11]

Recommended Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Work in a well-ventilated area or a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Wash hands thoroughly after handling.

Logical Relationships in Analysis

Caption: Logical workflow for the synthesis and analysis of 3-Amino-N,N-dimethyl-4-nitroaniline.

References

- 1. 3-Amino-N,N-dimethyl-4-nitroaniline | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3-Amino-N,N-dimethyl-4-nitroaniline | 2069-71-8 [smolecule.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. mt.com [mt.com]

- 6. scribd.com [scribd.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. scribd.com [scribd.com]

- 9. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. agilent.com [agilent.com]

- 11. 3-Amino-N,N-dimethyl-4-nitroaniline - High purity | EN [georganics.sk]

An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 2069-71-8). It is a substituted aniline derivative with potential applications in materials science and as an intermediate in organic synthesis. This document consolidates available chemical and physical data, outlines a probable synthesis pathway with detailed experimental protocols for analogous reactions, and presents a logical workflow for its preparation and characterization. While experimental biological data for this specific compound is limited in publicly accessible literature, its structural motifs suggest potential areas for further investigation in medicinal chemistry.

Molecular Structure and Properties

3-Amino-N,N-dimethyl-4-nitroaniline, with the IUPAC name 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine, is an organic compound featuring a benzene ring substituted with a nitro group, a primary amino group, and a dimethylamino group.[1][2] The presence of both electron-donating (amino and dimethylamino) and electron-withdrawing (nitro) groups on the aromatic ring imparts unique electronic and chemical properties to the molecule.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Amino-N,N-dimethyl-4-nitroaniline is presented in Table 1. The compound typically appears as a yellow-brown powder.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N₃O₂ | [1][2] |

| Molecular Weight | 181.19 g/mol | [2] |

| CAS Number | 2069-71-8 | [1][2] |

| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | [2] |

| Canonical SMILES | CN(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N | [2] |

| Melting Point | 134-139 °C | [1][3] |

| Boiling Point | 355 °C (predicted) | [4] |

| XLogP3 | 1.3 | [2] |

Table 1: Chemical and Physical Properties of 3-Amino-N,N-dimethyl-4-nitroaniline

Molecular Geometry

The precise bond lengths and angles of 3-Amino-N,N-dimethyl-4-nitroaniline have been determined by X-ray crystallography and are available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 220701.[2] Access to the full crystallographic information file (CIF) may require a subscription to the CCDC service. A study on related N,N-dimethyl-4-nitroaniline derivatives suggests that the dimethylamino group can adopt a trigonal-pyramidal configuration and may be turned with respect to the plane of the benzene ring, influenced by other substituents.[5]

Spectroscopic Data

Detailed experimental spectroscopic data for 3-Amino-N,N-dimethyl-4-nitroaniline is not widely available in peer-reviewed literature. However, data for the related compound, N,N-dimethyl-4-nitroaniline, is available and can be used for comparative purposes.

For N,N-dimethyl-4-nitroaniline (CAS: 100-23-2):

-

¹H NMR (in CDCl₃): δ 8.12 (d, J = 9.4 Hz, 2H), 6.61 (d, J = 9.4 Hz, 2H), 3.12 (s, 6H).[6]

-

¹³C NMR (in CDCl₃): δ 154.14, 137.06, 126.13, 110.34, 40.35.[6]

-

Mass Spectrometry (EI): Main peaks at m/z 166 (M+), 136, 165, 119, 105.[7]

Synthesis

The synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline is generally achieved through a two-step process: the nitration of N,N-dimethylaniline followed by the selective reduction of one of the nitro groups of an intermediate.[1]

Caption: General synthesis workflow for 3-Amino-N,N-dimethyl-4-nitroaniline.

Experimental Protocols

Protocol 1: Nitration of N,N-Dimethylaniline (Adapted from Organic Syntheses) [8]

This procedure yields a mixture of m-nitrodimethylaniline and p-nitrodimethylaniline.

-

In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1270 mL of concentrated sulfuric acid and cool in an ice bath.

-

Slowly add 363 g (3.0 moles) of N,N-dimethylaniline, keeping the temperature below 25 °C.

-

Cool the mixture to 5 °C.

-

Prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid with cooling.

-

Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, maintaining the temperature between 5° and 10 °C. This addition should take approximately 1.5 hours.

-

After the addition is complete, pour the reaction mixture onto 5 kg of crushed ice.

-

Neutralize the solution with concentrated ammonium hydroxide until it is alkaline to Congo red paper, keeping the temperature below 25 °C.

-

The p-nitrodimethylaniline will precipitate first and can be collected by filtration. The desired m-nitro isomer can be obtained from the filtrate. For the synthesis of 3-amino-N,N-dimethyl-4-nitroaniline, a dinitration followed by selective reduction would be an alternative route.

Protocol 2: Selective Reduction of a Dinitroaniline (Analogous Procedure)

A common method for the selective reduction of one nitro group in the presence of another is the use of sodium sulfide or ammonium sulfide (Zinin reduction).

-

Dissolve the dinitroaniline precursor in ethanol in a round-bottomed flask equipped with a reflux condenser and a stirrer.

-

Prepare a solution of sodium sulfide or pass hydrogen sulfide gas through an ammoniacal solution.

-

Add the sulfide solution to the dinitroaniline solution.

-

Heat the reaction mixture gently (e.g., 45-55 °C) with stirring. The progress of the reaction can be monitored by the color change of the solution.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the product by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Biological Activity and Potential Applications

There is currently no specific information available in the public domain regarding the mechanism of action or defined signaling pathways for 3-Amino-N,N-dimethyl-4-nitroaniline in biological systems.[1] However, the presence of the nitroaromatic moiety suggests that it could be a substrate for nitroreductase enzymes, a mechanism of action for some antimicrobial and anticancer agents.

Its primary documented applications are in materials science, where its unique electronic properties are utilized in the development of piezoelectric materials and organic semiconductors.[1] It also serves as a building block in organic synthesis for various dyes and potentially for pharmaceutical compounds.[1]

Caption: Logical relationships of 3-Amino-N,N-dimethyl-4-nitroaniline's core attributes.

Safety and Handling

3-Amino-N,N-dimethyl-4-nitroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[2] As with most nitroaromatic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[1]

Conclusion

3-Amino-N,N-dimethyl-4-nitroaniline is a well-characterized small molecule with established physical and chemical properties. While its primary applications to date have been in materials science and as a synthetic intermediate, its molecular structure holds features that are of interest in medicinal chemistry. The lack of extensive biological studies presents an opportunity for future research to explore its potential as a lead compound or a scaffold in drug discovery, particularly in areas where nitroreductase activity is relevant. The provided synthesis outline, based on well-established organic reactions, offers a viable route for its preparation for further investigation.

References

- 1. Buy 3-Amino-N,N-dimethyl-4-nitroaniline | 2069-71-8 [smolecule.com]

- 2. 3-Amino-N,N-dimethyl-4-nitroaniline | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. Cas 20691-71-8,3-amino N,N-dimethyl 4-nitro aniline | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 3-Amino-N,N-dimethyl-4-nitroaniline, a valuable building block in the development of pharmaceuticals and functional materials. The synthesis involves a two-step process commencing with the nitration of N,N-dimethylaniline to yield 4-nitro-N,N-dimethylaniline, followed by a direct amination to introduce the amino group at the 3-position. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to support research and development efforts.

Core Synthesis Pathway

The principal route for the synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline is a two-step process:

-

Nitration of N,N-dimethylaniline: N,N-dimethylaniline is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of isomers, from which the desired 4-nitro-N,N-dimethylaniline is isolated.

-

Direct Amination: The intermediate, 4-nitro-N,N-dimethylaniline, undergoes a direct amination reaction to introduce an amino group at the position ortho to the dimethylamino group, yielding the final product, 3-Amino-N,N-dimethyl-4-nitroaniline.

Experimental Protocols

Step 1: Synthesis of 4-nitro-N,N-dimethylaniline

This procedure is adapted from a reliable method for the nitration of N,N-dimethylaniline, with specific attention to the isolation of the para-isomer.

Materials:

-

N,N-dimethylaniline

-

Concentrated Sulfuric Acid (sp. gr. 1.84)

-

Concentrated Nitric Acid (sp. gr. 1.42)

-

Ammonium Hydroxide (sp. gr. 0.90)

-

Benzene

-

Ice

-

Dry Ice

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 1270 mL (23.0 moles) of concentrated sulfuric acid is placed and cooled in an ice bath.

-

To the cooled sulfuric acid, 363 g (3.0 moles) of N,N-dimethylaniline is added slowly with continuous stirring, ensuring the temperature is maintained below 25°C. The mixture is then cooled to 5°C.

-

A nitrating mixture is prepared separately by cautiously adding 366 g (200 mL, 3.6 moles) of concentrated sulfuric acid to 286 g (200 mL, 3.15 moles) of concentrated nitric acid, with cooling and stirring.

-

The nitrating mixture is placed in the dropping funnel and added dropwise to the dimethylaniline sulfate solution. The end of the dropping funnel should be kept beneath the surface of the solution. The temperature is maintained between 5° and 10°C, preferably by the addition of small pieces of Dry Ice. The addition typically takes about 1.5 hours.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 5–10°C.

-

The reaction mixture is then poured with stirring into a large vessel containing 6 L of an ice-water mixture.

-

The acidic solution is neutralized by the slow addition of concentrated ammonium hydroxide, keeping the temperature below 25°C with the use of Dry Ice. Approximately 1900 to 2050 mL of ammonium hydroxide is required.

-

The crude p-nitrodimethylaniline precipitates as a yellow solid. The precipitate is collected by filtration and washed with 200 mL of water.

-

For purification, the crude solid (143–155 g) is recrystallized from 400 mL of benzene. The crystals are washed on the filter with 125 mL of cold benzene. This yields 74–92 g (14–18%) of bright yellow crystals of 4-nitro-N,N-dimethylaniline.[1]

| Parameter | Value | Reference |

| Starting Material | N,N-dimethylaniline (3.0 moles) | [1] |

| Product | 4-nitro-N,N-dimethylaniline | [1] |

| Yield | 14–18% | [1] |

| Melting Point | 163–164°C | [1] |

Step 2: Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline

This procedure is based on the direct amination of a nitroaniline derivative.

Materials:

-

4-nitro-N,N-dimethylaniline

-

O-methylhydroxylamine

-

Potassium tert-butoxide

-

N,N-dimethylformamide (DMF)

-

Cuprous Iodide (CuI)

-

Methylene Chloride

-

Saturated aqueous Ammonium Chloride solution

Procedure:

-

In a reaction vessel, dissolve 2 mmol of 4-nitro-N,N-dimethylaniline and 2.5 mmol of O-methylhydroxylamine in 3 mL of N,N-dimethylformamide.

-

In a separate vessel, prepare a solution of 6 mmol of potassium tert-butoxide and 0.02 mmol of cuprous iodide in 7 mL of N,N-dimethylformamide.

-

The solution of the nitroaniline and hydroxylamine is added dropwise to the potassium tert-butoxide solution at 25°C over a period of 5 minutes.

-

The reaction mixture is stirred at 25°C for 1 hour.

-

Upon completion of the reaction, a saturated aqueous solution of ammonium chloride is added to the reaction mixture.

-

The product is extracted with methylene chloride.

-

The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved through column chromatography.

| Parameter | Value |

| Starting Material | 4-nitro-N,N-dimethylaniline (2 mmol) |

| Product | 3-Amino-N,N-dimethyl-4-nitroaniline |

| Yield | Not explicitly reported for this specific substrate, but similar reactions show yields ranging from 47% to 75%. |

Synthesis Pathway Visualization

Caption: Synthesis pathway of 3-Amino-N,N-dimethyl-4-nitroaniline.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis.

Alternative Synthesis Pathway

An alternative approach to the synthesis of substituted nitroanilines involves the reaction of a substituted aniline with a nitrite source in the presence of an oxidizing agent. This method avoids the use of strong acids like concentrated sulfuric and nitric acid, offering a potentially milder reaction condition. However, the specific application of this method for the synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline would require further investigation and optimization.

This guide provides a foundational understanding of the synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the protocols to their specific laboratory conditions and safety procedures.

References

physical and chemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline

An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 3-Amino-N,N-dimethyl-4-nitroaniline. The information is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and materials science.

Compound Identification

3-Amino-N,N-dimethyl-4-nitroaniline is an organic compound that features an aniline core substituted with amino, dimethylamino, and nitro functional groups.[1] This unique arrangement of electron-donating (amino, dimethylamino) and electron-withdrawing (nitro) groups on the benzene ring gives the molecule distinct chemical reactivity and properties valuable in various scientific applications.[1]

| Identifier | Value |

| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine[1][2] |

| CAS Number | 2069-71-8[1][2][3] |

| Molecular Formula | C₈H₁₁N₃O₂[1][2][3] |

| Canonical SMILES | CN(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N[1] |

| InChI Key | WJTOMXLUNDWLCY-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The compound typically appears as a yellow-brown powder.[1][4] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 181.19 g/mol | [1][2][3] |

| Melting Point | 134-139 °C | [1][4] |

| Boiling Point | 355 °C (estimated) | [5] |

| Density | 1.280 g/cm³ (estimated) | [5] |

| XLogP3 | 1.3 | [2] |

| Appearance | Yellow-brown powder | [1][4] |

Chemical Reactivity

The chemical behavior of 3-Amino-N,N-dimethyl-4-nitroaniline is governed by its functional groups:

-

Reduction: The nitro group can be readily reduced to form an amino group. This reaction is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon) or with chemical reducing agents like iron powder in the presence of hydrochloric acid.[1]

-

Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives under controlled conditions using oxidizing agents like potassium permanganate.[1]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The positions of substitution are directed by the activating amino and dimethylamino groups and the deactivating nitro group.[1]

Experimental Protocols

Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline

A common synthetic route involves the nitration of N,N-dimethylaniline, followed by a selective reduction or manipulation of the resulting isomers. A general procedure for the nitration of a similar compound, N,N-dimethylaniline, is described below, which can be adapted.

Protocol: Nitration of N,N-dimethylaniline [6]

-

Preparation of Dimethylaniline Sulfate Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, slowly add 363 g (3.0 moles) of N,N-dimethylaniline to 2116 g (23.0 moles) of concentrated sulfuric acid, while maintaining the temperature below 25°C with cooling. Continue stirring and cooling until the temperature drops to 5°C.

-

Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid, with cooling and stirring.

-

Nitration Reaction: Add the nitrating mixture dropwise to the dimethylaniline sulfate solution. The end of the dropping funnel should be kept beneath the surface of the solution. Maintain the reaction temperature between 5-10°C throughout the addition.

-

Work-up and Isomer Separation: After the addition is complete, the reaction mixture contains a mixture of nitro isomers. The desired 3-amino-N,N-dimethyl-4-nitroaniline precursor would be a minor product in direct nitration and requires specific reaction conditions and separation techniques, which are not detailed in the general literature found. The primary products of this specific reaction are m-nitrodimethylaniline and p-nitrodimethylaniline.[6] Further steps would involve isomer separation (e.g., fractional crystallization) and subsequent reduction of the nitro group to an amino group if starting from a dinitro precursor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of nitroaniline compounds in various matrices.

Protocol: General HPLC Analysis of Nitroanilines [7]

-

Standard Preparation: Prepare a stock solution of 3-Amino-N,N-dimethyl-4-nitroaniline in methanol. Create a series of working standard solutions (e.g., 1, 10, 50, 100 µg/L) by diluting the stock solution with methanol.

-

Chromatographic Conditions:

-

Analytical Column: Acclaim™ 120 C18, 3 µm, 4.6 × 150 mm.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). The specific gradient program should be optimized to achieve separation from other components.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for the analyte.

-

-

Sample Injection: Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample to be analyzed.

-

Data Analysis: Identify the analyte peak based on its retention time compared to the standard. Quantify the concentration using a calibration curve generated from the standard solutions.

Visualized Workflows and Pathways

The following diagrams illustrate key experimental and logical workflows related to 3-Amino-N,N-dimethyl-4-nitroaniline.

Caption: General synthetic pathway for 3-Amino-N,N-dimethyl-4-nitroaniline.

References

- 1. Buy 3-Amino-N,N-dimethyl-4-nitroaniline | 2069-71-8 [smolecule.com]

- 2. 3-Amino-N,N-dimethyl-4-nitroaniline | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-N,N-dimethyl-4-nitroaniline - High purity | EN [georganics.sk]

- 4. chemwhat.com [chemwhat.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Solubility Profile of 3-Amino-N,N-dimethyl-4-nitroaniline in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 20691-71-8), a key intermediate in the synthesis of various organic materials. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering critical data on solvent selection and experimental design.

Compound Overview

3-Amino-N,N-dimethyl-4-nitroaniline, with the molecular formula C₈H₁₁N₃O₂, is an aromatic amine characterized by the presence of amino, dimethylamino, and nitro functional groups on a benzene ring.[1] These groups impart a significant polarity to the molecule, governing its physical properties and solubility in various media. Its structure makes it a valuable precursor in the production of dyes and other specialized chemical compounds.

Chemical Structure:

-

IUPAC Name: N¹,N¹-dimethyl-4-nitrobenzene-1,3-diamine[1]

-

Molecular Weight: 181.19 g/mol [1]

-

Appearance: Typically a yellow-brown powder

-

Melting Point: Approximately 134-139 °C

Solubility in Organic Solvents

The following table summarizes the expected qualitative solubility based on chemical principles and data from analogous compounds.

| Solvent | Polarity (Dielectric Constant) | Expected Solubility | Rationale |

| Methanol | 32.7 | Soluble | High polarity and hydrogen bonding capability. |

| Ethanol | 24.5 | Soluble | A polar protic solvent capable of hydrogen bonding; similar compounds show good solubility.[2] |

| Acetone | 20.7 | Soluble | A polar aprotic solvent; similar compounds show good solubility.[2] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

| Acetonitrile | 37.5 | Soluble | A polar aprotic solvent commonly used in organic synthesis and analysis. |

| Dichloromethane (DCM) | 9.1 | Moderately Soluble | A solvent of intermediate polarity. |

| Toluene | 2.4 | Sparingly Soluble | A nonpolar aromatic solvent. The aromatic ring of the solute may provide some affinity, but the overall polarity mismatch limits solubility. |

| Hexane | 1.9 | Insoluble | A nonpolar aliphatic solvent. Significant polarity mismatch between solvent and the polar functional groups of the solute. |

Experimental Protocol for Solubility Determination

The following section details a generalized but comprehensive methodology for the quantitative determination of the solubility of 3-Amino-N,N-dimethyl-4-nitroaniline. This protocol is based on the isothermal equilibrium method, which is a standard and reliable technique.

Materials and Equipment

-

3-Amino-N,N-dimethyl-4-nitroaniline (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials or flasks with airtight seals

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Isothermal Saturation Method

-

Preparation: Add an excess amount of 3-Amino-N,N-dimethyl-4-nitroaniline to a series of vials, each containing a known volume (e.g., 10.0 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. For more effective separation, centrifuge the vials.

-

Sample Extraction: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation due to temperature changes, this step should be performed swiftly.

-

Filtration: Immediately filter the extracted sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).

-

Quantification:

-

Using HPLC: Analyze the diluted solution to determine the concentration of the solute. A pre-established calibration curve of known concentrations versus detector response is required.

-

Using UV-Vis Spectroscopy: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_max) for the compound. Use a pre-established calibration curve (Beer-Lambert plot) to determine the concentration.

-

-

Calculation: Calculate the solubility (S) in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the measured concentration and the dilution factor.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocol and the underlying principles of solubility.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship of polarity and solubility.

References

An In-Depth Technical Guide to the Spectral Properties of 3-Amino-N,N-dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the organic compound 3-Amino-N,N-dimethyl-4-nitroaniline. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide also draws upon spectral information from closely related structural analogs to provide a predictive framework for its characteristics. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery by detailing its known and inferred spectral characteristics, providing relevant experimental protocols, and outlining potential areas for further investigation.

Chemical and Physical Properties

3-Amino-N,N-dimethyl-4-nitroaniline, with the CAS number 2069-71-8, is a substituted nitroaniline derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Melting Point | 134-139 °C | [2] |

| Appearance | Yellow-brown powder | [2] |

| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 3-Amino-N,N-dimethyl-4-nitroaniline is not available, predicted ¹³C NMR data for the related compound 4-nitroaniline is available.[3] Experimental ¹H and ¹³C NMR data have been reported for N,N-dimethyl-4-nitroaniline, which can serve as a reference for the dimethylamino group signals and the aromatic protons in a similar electronic environment.[4][5]

Table 1: ¹H NMR Data for N,N-dimethyl-4-nitroaniline (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 8.094 | d | Aromatic H | [4] |

| 6.589 | d | Aromatic H | [4] |

| 3.103 | s | N(CH₃)₂ | [4] |

Table 2: Predicted ¹³C NMR Data for 4-Nitroaniline (in D₂O)

| Chemical Shift (ppm) | Reference |

| 125.91 | [3] |

| 107.77 | [3] |

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of 3-Amino-N,N-dimethyl-4-nitroaniline is not explicitly documented in the available literature. However, studies on the reaction products of the related compound 4-amino-N,N-dimethylaniline show strong absorbance in the visible region, with a maximum absorbance at 550 nm for some derivatives.[6] This suggests that 3-Amino-N,N-dimethyl-4-nitroaniline is also likely to exhibit significant absorption in the visible spectrum due to the presence of the nitro and amino chromophores on the aromatic ring.

Fluorescence Spectroscopy

Currently, there is no available information regarding the fluorescence properties of 3-Amino-N,N-dimethyl-4-nitroaniline in the surveyed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectral characterization of 3-Amino-N,N-dimethyl-4-nitroaniline are not extensively reported. However, a general synthetic approach can be outlined based on common organic chemistry methodologies.

Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline

A plausible synthetic route for 3-Amino-N,N-dimethyl-4-nitroaniline would involve the nitration of N,N-dimethyl-3-aminoaniline. The general workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline.

Protocol:

-

Nitration: N,N-dimethyl-3-aminoaniline is carefully added to a cooled mixture of concentrated nitric acid and sulfuric acid. The temperature is maintained at a low level (e.g., 0-5 °C) to control the reaction and prevent over-nitration.

-

Work-up: The reaction mixture is then poured onto ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and its melting point is determined.

Spectroscopic Analysis

The following are general protocols for acquiring the spectral data.

NMR Spectroscopy:

-

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

UV-Vis Spectroscopy:

-

A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

-

The absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined.

Fluorescence Spectroscopy:

-

A dilute solution of the compound is prepared in a suitable solvent.

-

The fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

-

The excitation and emission maxima are determined.

Signaling Pathways and Biological Activity

There is currently no information available in the surveyed literature regarding the specific biological activity or the involvement of 3-Amino-N,N-dimethyl-4-nitroaniline in any signaling pathways. Given its structural similarity to other nitroaniline derivatives, it may possess interesting biological properties that warrant further investigation.

Conclusion and Future Directions

This technical guide has summarized the currently available information on the spectral properties of 3-Amino-N,N-dimethyl-4-nitroaniline. While some physical properties are known, a comprehensive experimental characterization of its spectral properties (NMR, UV-Vis, and fluorescence) is lacking in the public domain. The provided experimental protocols offer a general framework for obtaining this crucial data. Future research should focus on the synthesis and thorough spectroscopic characterization of this compound. Furthermore, given the diverse biological activities of related nitroanilines, investigating the potential biological effects and mechanisms of action of 3-Amino-N,N-dimethyl-4-nitroaniline could be a promising avenue for drug discovery and development. The logical workflow for future research is outlined below.

Caption: Proposed workflow for future research on 3-Amino-N,N-dimethyl-4-nitroaniline.

References

- 1. 3-Amino-N,N-dimethyl-4-nitroaniline | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3-Amino-N,N-dimethyl-4-nitroaniline | 2069-71-8 [smolecule.com]

- 3. hmdb.ca [hmdb.ca]

- 4. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR spectrum [chemicalbook.com]

- 5. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

theoretical studies of 3-Amino-N,N-dimethyl-4-nitroaniline

Starting Data Collection

I've initiated comprehensive Google searches, focusing on the theoretical studies of 3-Amino-N,N-dimethyl-4-nitroaniline. I'm prioritizing synthesis methods and spectroscopic properties (specifically FT-IR, NMR, and UV-Vis). I'm also looking into any available computational data or prior experimental results that could inform my approach.

Expanding Search Parameters

I'm now broadening my search to include nonlinear optical (NLO) properties, quantum chemical calculations (DFT, HOMO-LUMO, MEP), and potential applications of 3-Amino-N,N-dimethyl-4-nitroaniline. I'm actively analyzing the information, aiming to pinpoint key theoretical concepts, computational methods, and impactful findings. This data will form the basis of the technical guide. The guide will introduce the molecule and detail computational methodologies. I'll summarize key data in tables and illustrate the workflow with Graphviz diagrams.

Planning Guide Structure

I've just finished outlining the structure of the technical guide. The introduction will cover 3-Amino-N,N-dimethyl-4-nitroaniline's significance. A detailed section on computational methods will follow, focusing on DFT, NBO, and TD-DFT. I'll include data tables for key values and Graphviz diagrams to illustrate workflows. The goal is a comprehensive, well-referenced guide.

Examining Compound Data

I've confirmed the existence of "3-Amino -N,N-dimethyl-4-nitroaniline" via PubChem and suppliers. Initial data is sparse, so I'm expanding my search parameters and exploring related compounds. I'm focusing on similar structures and potential uses to find more in-depth analyses.

Shifting Research Focus

\n\nI've pivoted the research direction. Since direct theoretical data on "3-Amino -N,N-dimethyl-4-nitroaniline" is scarce, I'm proposing a "how-to" guide for a theoretical study. This approach leverages data from similar nitroaniline derivatives to predict outcomes and methods, addressing the lack of specific literature. I'll focus on standard computational methodologies to provide a practical guide, acknowledging the theoretical nature of the proposed study.

Expanding Scope & Methodology

I'm now detailing a "how-to" guide, as direct research on the target molecule is limited. I'll outline a theoretical study approach, specifying Density Functional Theory and other computational methods. These will be used to simulate UV-Vis spectra, nonlinear optical properties, and intramolecular interactions using analogous data. I'll structure the guide for clear implementation.

Formulating Theoretical Plan

I'm now detailing a "how-to" guide. I've found that specific data on "3-Amino-N,N-dimethyl-4-nitroaniline" is limited, so I'm focusing on extrapolating from similar compounds and established methodologies. I'll outline standard computational methods like DFT and TD-DFT to simulate properties like UV-Vis spectra, NLO, and interactions. The guide will cover molecular geometry, vibrational spectroscopy, and anticipated electronic properties.

Developing a "How-To" Guide

\n\nI've gathered initial data on "3-Amino-N,N-dimethyl-4-nitroaniline," but it's limited, prompting a shift to a "how-to" guide for theoretical analysis. I'm focusing on extrapolating from similar nitroaniline compounds. I'll structure the guide to include DFT, TD-DFT, and other methods to simulate properties, like UV-Vis spectra, NLO data, and molecular interactions. The guide will cover standard steps and expected results, creating a practical resource.

Outlining Guide's Structure

I've crafted a detailed outline for the guide. It addresses the limited specific data by framing the process as a "how-to" for a theoretical study, leveraging similar compounds. The focus is on Density Functional Theory, TD-DFT, and other methods for simulating UV-Vis spectra, NLO, and interactions. A step-by-step workflow will be provided.

An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-N,N-dimethyl-4-nitroaniline, a versatile organic compound with significant potential in various scientific fields. From its synthesis and chemical properties to its emerging applications, this document serves as a critical resource for professionals in organic synthesis, materials science, and pharmaceutical development.

Introduction: A Molecule of Interest

3-Amino-N,N-dimethyl-4-nitroaniline, with the chemical formula C₈H₁₁N₃O₂, is an aromatic amine that has garnered attention for its unique molecular structure and resulting chemical reactivity.[1] The presence of both an amino and a nitro group on the benzene ring, coupled with the dimethylamino substituent, imparts a distinct electronic character to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[2] This guide will delve into the technical aspects of this compound, providing insights into its synthesis, properties, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2069-71-8 | [1] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | [1] |

| Appearance | Yellow-brown powder | [2] |

| Melting Point | 134-139 °C | [2] |

| XLogP3 | 1.3 | [1] |

Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline

The synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The general synthetic pathway involves the nitration of an appropriate N,N-dimethylaniline derivative followed by the selective reduction of a nitro group.

General Synthetic Approach

The synthesis typically proceeds in two main stages:

-

Nitration: Introduction of a nitro group onto the aromatic ring of a substituted N,N-dimethylaniline.

-

Reduction: Selective reduction of a nitro group to an amino group.

A plausible synthetic route starts from N,N-dimethylaniline. However, direct nitration of N,N-dimethylaniline with a mixture of nitric and sulfuric acids tends to yield the meta-substituted product, 3-nitro-N,N-dimethylaniline, due to the protonation of the dimethylamino group under strongly acidic conditions, which converts it into a meta-directing group. Therefore, a more controlled strategy is required to obtain the desired substitution pattern.

A more effective approach involves the nitration of a precursor that already contains a directing group that will favor the desired substitution pattern, followed by the introduction of the amino group. A detailed, generalized protocol for the nitration of an N,N-dimethylaniline derivative is presented below, based on established methods for similar compounds.[3]

Experimental Protocol: Nitration of an N,N-Dimethylaniline Derivative (Illustrative)

This protocol is based on the synthesis of m-nitrodimethylaniline and illustrates the general procedure for the nitration of an N,N-dimethylaniline derivative.[3]

Materials:

-

N,N-dimethylaniline derivative

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dry Ice

-

Ammonium Hydroxide (NH₄OH)

-

Ethanol (95%)

-

Ice

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a calculated amount of concentrated sulfuric acid and cool the flask in an ice bath.

-

Slowly add the N,N-dimethylaniline derivative to the sulfuric acid with continuous stirring, ensuring the temperature remains below 25 °C.

-

Continue stirring and cooling until the temperature of the solution drops to 5 °C.

-

Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid with cooling and stirring.

-

Add the nitrating mixture dropwise to the solution of the dimethylaniline derivative sulfate, keeping the tip of the dropping funnel below the surface of the solution. Maintain the reaction temperature between 5 °C and 10 °C, using small pieces of Dry Ice for cooling. The addition should take approximately 1.5 hours.

-

After the addition is complete, stir the reaction mixture at 5-10 °C for an additional hour.

-

Pour the reaction mixture into a large beaker containing a mixture of ice and water with vigorous stirring.

-

Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide while keeping the temperature below 25 °C.

-

Collect the precipitated crude product by filtration and wash it with water.

-

Recrystallize the crude product from hot 95% ethanol to obtain the purified nitro-substituted N,N-dimethylaniline.

Experimental Protocol: Reduction of the Nitro Group

The second crucial step is the selective reduction of the nitro group to an amino group. This can be achieved using various reducing agents. A general method for the reduction of nitroanilines to phenylenediamines involves the use of a metal and an acid.[4]

Materials:

-

Nitro-substituted N,N-dimethylaniline derivative

-

Iron powder (Fe)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Water

Procedure:

-

In a reaction vessel, create a reducing system consisting of an aqueous mineral acid (e.g., sulfuric acid) and metallic iron.

-

Heat the system to a temperature between 60 °C and 90 °C.

-

Introduce the nitroaniline derivative into the reducing system. A method described in a patent involves passing steam heated to 150-350 °C over the nitroaniline and then introducing the resulting vapors into the reducing system.[4]

-

The nitroaniline is condensed and reduced to the corresponding phenylenediamine.

-

After the reaction is complete, the product can be isolated by filtration and purified by recrystallization.

Caption: General synthesis workflow for 3-Amino-N,N-dimethyl-4-nitroaniline.

Spectroscopic Characterization

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons, and the amino protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbons attached to the nitro and amino groups exhibiting significant shifts. The signals for the methyl carbons of the dimethylamino group will also be present. PubChem provides 13C NMR data for the isomer 4-Amino-N,N-dimethyl-3-nitroaniline.[5]

-

FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, the C-N stretching of the aromatic amine, the N-O stretching of the nitro group, and the C-H stretching of the aromatic ring and methyl groups. FTIR data is available for the isomer 4-Amino-N,N-dimethyl-3-nitroaniline.[5]

-

UV-Vis: The UV-Vis spectrum in different solvents will reveal information about the electronic transitions within the molecule and can be used to study its solvatochromic properties. The absorption spectrum of the product from the reaction of 4-amino-N,N-dimethylaniline with p-nitroaniline shows a maximum absorbance at 550 nm.[6]

-

Mass Spectrometry: Mass spectral data will confirm the molecular weight of the compound. GC-MS data is available for the isomer 4-Amino-N,N-dimethyl-3-nitroaniline.[5]

Reactivity and Potential Applications

The unique arrangement of functional groups in 3-Amino-N,N-dimethyl-4-nitroaniline dictates its reactivity and opens up a wide range of potential applications.

Chemical Reactivity

The presence of both electron-donating (amino and dimethylamino) and electron-withdrawing (nitro) groups makes the aromatic ring susceptible to further electrophilic and nucleophilic substitution reactions. The amino group can undergo diazotization, providing a versatile handle for introducing other functional groups. The nitro group can be further reduced, and the amino groups can be acylated or alkylated.

Caption: Key reaction pathways for 3-Amino-N,N-dimethyl-4-nitroaniline.

Applications in Drug Development

Aromatic amines and nitroaromatic compounds are important structural motifs in many pharmaceuticals. While specific examples of 3-Amino-N,N-dimethyl-4-nitroaniline as a direct pharmaceutical intermediate are not extensively documented, its structure suggests its potential as a scaffold or building block in the synthesis of bioactive molecules. The presence of multiple functional groups allows for diverse chemical modifications to tune the pharmacological properties of a lead compound.

Materials Science: Piezoelectric and Solvatochromic Properties

Piezoelectric Materials: The related compound, N,N-dimethyl-4-nitroaniline, has been investigated for its piezoelectric properties.[2] Piezoelectricity is the ability of certain materials to generate an electric charge in response to applied mechanical stress. This property is of great interest for applications in sensors, actuators, and energy harvesting devices. The introduction of an additional amino group in 3-Amino-N,N-dimethyl-4-nitroaniline could potentially modulate these piezoelectric properties. Research on amino acid crystals has also shown significant piezoelectric effects, suggesting that amino-substituted aromatic compounds are a promising class of materials for such applications.[7][8][9]

Solvatochromic Dyes: Compounds with both electron-donating and electron-withdrawing groups often exhibit solvatochromism, which is the change in the color of a solution when the compound is dissolved in different solvents.[2][10] This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. Solvatochromic dyes are valuable as probes for solvent polarity and have applications in sensors and molecular switches.[10][11] The push-pull nature of the substituents in 3-Amino-N,N-dimethyl-4-nitroaniline suggests that it may exhibit interesting solvatochromic behavior.[11]

Safety and Handling

3-Amino-N,N-dimethyl-4-nitroaniline is a chemical that should be handled with appropriate safety precautions. As with many nitroaromatic and amino compounds, it is considered hazardous.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

3-Amino-N,N-dimethyl-4-nitroaniline is a fascinating molecule with a rich chemistry and a promising future in various scientific and technological fields. Its synthesis, while requiring careful control, is achievable through established organic chemistry methodologies. The unique combination of functional groups imparts interesting reactivity and potential for applications in drug discovery and materials science. Further research into its specific properties and applications is warranted to fully unlock the potential of this versatile compound.

References

- 1. 3-Amino-N,N-dimethyl-4-nitroaniline | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2578328A - Process for reducing nitroanilines - Google Patents [patents.google.com]

- 5. 4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Control of piezoelectricity in amino acids by supramolecular packing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piezoelectric Peptide and Metabolite Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boosting the Piezoelectric Sensitivity of Amino Acid Crystals by Mechanical Annealing for the Engineering of Fully Degradable Force Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvatochromism - Wikipedia [en.wikipedia.org]

- 11. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No. 20691-71-8). The information is curated for professionals in research, science, and drug development, with a focus on delivering precise, actionable data and methodologies.

Introduction

3-Amino-N,N-dimethyl-4-nitroaniline, with the chemical formula C₈H₁₁N₃O₂, is a substituted aniline derivative featuring both an amino and a nitro functional group.[1] This unique structural arrangement imparts specific chemical reactivity, making it a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. It also finds applications in material science, particularly in the development of piezoelectric and organic semiconductor materials.[2]

While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis and properties are well-characterized within the broader context of nitroaniline chemistry, which has been a cornerstone of industrial and academic chemical synthesis for over a century.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | N¹,N¹-dimethyl-4-nitrobenzene-1,3-diamine | [1][3] |

| CAS Number | 20691-71-8 | [1][3] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Yellow-brown powder | |

| Melting Point | 134-139 °C | |

| Boiling Point | 355 °C (predicted) | |

| Density | 1.280 g/cm³ (predicted) | |

| Flash Point | 168 °C (predicted) | |

| Solubility | Soluble in hot ethanol. |

Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline

The synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline is typically achieved through a two-step process involving the nitration of an appropriate precursor followed by the reduction of a nitro group. Two primary synthetic routes are outlined below.

Route 1: Nitration of N,N-Dimethylaniline and Subsequent Reduction

This route begins with the nitration of N,N-dimethylaniline to yield N,N-dimethyl-3-nitroaniline, which is then reduced to the final product.

References

Safety and Handling of 3-Amino-N,N-dimethyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.

Introduction

3-Amino-N,N-dimethyl-4-nitroaniline, with a CAS number of 2069-71-8, is an organic compound utilized in various research and synthesis applications, including its use as a building block for dyes, pharmaceuticals, and in material science.[1] Its molecular structure, featuring amino, nitro, and dimethylamino functional groups on a benzene ring, imparts unique chemical properties and reactivity.[1] This guide provides a detailed overview of the safety and handling procedures for this compound, compiled from available safety data.

Hazard Identification and Classification

3-Amino-N,N-dimethyl-4-nitroaniline is classified as a hazardous substance. The primary hazards are associated with its toxicity and irritant properties.

GHS Hazard Statements:

-

H302: Harmful if swallowed[2]

-

H312: Harmful in contact with skin[2]

-

H318: Causes serious eye damage[2]

-

H319: Causes serious eye irritation[3]

-

H332: Harmful if inhaled[2]

-

H335: May cause respiratory irritation[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of 3-Amino-N,N-dimethyl-4-nitroaniline is presented below.

| Property | Value | Reference |

| Molecular Formula | C8H11N3O2 | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [1][2][3] |

| Appearance | Yellow-brown powder | [1] |

| Melting Point | 134-139 °C | [1] |

| Boiling Point | 355 °C | [4] |

| Density | 1.280 g/cm³ | [4] |

| Flash Point | 168 °C | [4] |

| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) | [2] |

| Acute Toxicity (Dermal) | Harmful in contact with skin (Category 4) | [2] |

| Acute Toxicity (Inhalation) | Harmful if inhaled (Category 4) | [2] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [2][3] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) / Causes serious eye irritation | [2][3] |

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow for ensuring personal and environmental safety when handling 3-Amino-N,N-dimethyl-4-nitroaniline is crucial.

Caption: Workflow for Safe Handling of 3-Amino-N,N-dimethyl-4-nitroaniline.

Methodology:

-

Engineering Controls: Always handle 3-Amino-N,N-dimethyl-4-nitroaniline in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling:

First-Aid Measures

The following diagram outlines the immediate actions to be taken in case of exposure.

Caption: Emergency First-Aid Procedures for Exposure.

Methodology:

-

If Inhaled: Move the person to fresh air.[5] If breathing is difficult, provide artificial respiration and consult a physician.[5]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. A physician should be consulted.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical advice.[5]

-

If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse mouth with water and consult a physician.[5]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible materials.

Disposal:

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-